molecular formula C11H11N2O6- B14615393 (2S)-2-amino-5-(4-nitrophenoxy)-5-oxopentanoate CAS No. 58238-68-9

(2S)-2-amino-5-(4-nitrophenoxy)-5-oxopentanoate

Cat. No.: B14615393
CAS No.: 58238-68-9
M. Wt: 267.21 g/mol
InChI Key: GZNVSDIMDNPHID-VIFPVBQESA-M
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Description

(2S)-2-amino-5-(4-nitrophenoxy)-5-oxopentanoate is an organic compound that belongs to the class of nitrophenyl ethers These compounds are characterized by the presence of a nitrobenzene moiety that carries an ether group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-5-(4-nitrophenoxy)-5-oxopentanoate typically involves the reaction of 4-nitrophenol with a suitable amino acid derivative under specific conditions. One common method involves the use of protecting groups to ensure selective reactions at desired sites. The reaction conditions often include the use of solvents such as dichloromethane or methanol, and catalysts like iron powder or ammonium chloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-5-(4-nitrophenoxy)-5-oxopentanoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The ether group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, and oxidizing agents like potassium permanganate for oxidation. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include amino derivatives, hydroxyl derivatives, and various substituted compounds.

Scientific Research Applications

(2S)-2-amino-5-(4-nitrophenoxy)-5-oxopentanoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its role in various biochemical pathways.

    Medicine: Investigated for its potential therapeutic effects and as a component in drug development.

    Industry: Used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of (2S)-2-amino-5-(4-nitrophenoxy)-5-oxopentanoate involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to changes in their activity. This interaction can result in various biological effects, such as modulation of signal transduction pathways and alteration of cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-amino-5-(4-nitrophenoxy)-5-oxopentanoate is unique due to its specific amino acid derivative structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

58238-68-9

Molecular Formula

C11H11N2O6-

Molecular Weight

267.21 g/mol

IUPAC Name

(2S)-2-amino-5-(4-nitrophenoxy)-5-oxopentanoate

InChI

InChI=1S/C11H12N2O6/c12-9(11(15)16)5-6-10(14)19-8-3-1-7(2-4-8)13(17)18/h1-4,9H,5-6,12H2,(H,15,16)/p-1/t9-/m0/s1

InChI Key

GZNVSDIMDNPHID-VIFPVBQESA-M

Isomeric SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CC[C@@H](C(=O)[O-])N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CCC(C(=O)[O-])N

Origin of Product

United States

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